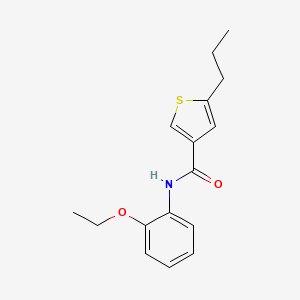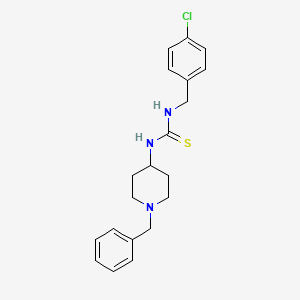
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Übersicht
Beschreibung
This compound is a quinoline derivative with a carboxylate functional group. Quinoline derivatives are a class of compounds that have been studied for their potential biological activities . The presence of the dimethoxyphenyl group could potentially influence the compound’s physical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques can provide information about the functional groups present and the connectivity of the atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylate group could potentially participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylate group could influence the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Cancer Research and Drug Development
Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate serves as a precursor to cytotoxic natural products called carpatamides A–D . These compounds were isolated from marine-derived Streptomyces sp. and exhibit potential against non-small-cell lung cancer (NSCLC) . Researchers can explore its role in developing novel anticancer agents.
Organic Synthesis and Medicinal Chemistry
The compound’s olefinic structure makes it valuable in organic synthesis. Olefins, such as stilbene derivatives, play crucial roles in natural products, pharmaceuticals, and bioactive compounds . Scientists can utilize methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate as a building block for designing new molecules with desired biological activities.
Multicomponent Reactions (MCRs)
Methyl 2-formylbenzoate, a starting material related to our compound, has been used in several MCRs . Researchers can explore its reactivity in diverse multicomponent reactions to create novel scaffolds and functionalized compounds.
Neurotoxicity Studies
A newly synthesized pyrazoline derivative containing the 2,4-dimethoxyphenyl moiety was investigated for its neurotoxic potential. This compound was evaluated for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate could be relevant in similar studies.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-11-4-5-12(17(8-11)25-2)10-6-15-13(16(21)7-10)9-14(18(22)20-15)19(23)26-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMIMJTLXUYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2,4-dimethoxyphenyl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4735414.png)
![8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4735422.png)
![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735425.png)
![1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4735430.png)
![N-1,3-benzodioxol-5-yl-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4735436.png)

![3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B4735446.png)

![N-[2-(4-bromophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4735457.png)

![3-benzyl-5-{[5-(1-naphthyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735469.png)
![N-benzyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4735477.png)

![2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4735499.png)